molecular formula C24H15N3O6 B036889 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine CAS No. 61414-16-2

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

Cat. No.: B036889
CAS No.: 61414-16-2
M. Wt: 441.4 g/mol
InChI Key: MSFXUHUYNSYIDR-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine is an organic compound with a triazine core substituted with three carboxyphenyl groups at the 2, 4, and 6 positions. This compound is known for its unique structural properties, which make it a valuable component in various fields, including materials science, organic electronics, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-carboxyphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine is unique due to its triazine core, which provides enhanced stability and electronic properties compared to similar compounds with benzene cores. This uniqueness makes it particularly valuable in applications requiring robust and stable materials .

Properties

IUPAC Name

4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFXUHUYNSYIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407529
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61414-16-2
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: H3TATB, also known as 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid, possesses three carboxylic acid groups and a nitrogen-rich triazine ring. [, , , , ] This makes it a versatile ligand, capable of binding to metal ions through multiple coordination sites. This multidentate nature facilitates the formation of stable and often porous MOF structures. [, ]

A: H3TATB has a trigonal planar geometry due to the triazine core and the three benzene rings attached to it. [, ] This rigid structure, combined with the carboxylic acid groups at the periphery, allows H3TATB to act as a three-connected node in the construction of MOFs with various topologies.

A: Research shows H3TATB's ability to coordinate with a range of metal ions, including Zinc(II) [], Yttrium(III) [, ], Cobalt(II) [], and combinations like Yttrium-Cadmium [] and Lithium-Lanthanide []. This highlights its versatility in generating diverse MOF structures with potentially different properties.

A: The specific metal ion used with H3TATB influences the coordination geometry and overall framework topology of the resulting MOF. [, ] For instance, using different ratios of Yttrium(III) precursors with H3TATB led to distinct multinuclear cluster formations within the MOF. [] Additionally, reaction conditions like solvent, temperature, and pH can significantly impact crystal growth and pore size distribution in the final MOF product. []

ANone: H3TATB-based MOFs have demonstrated potential in several applications, including:

  • Gas separation and storage: Researchers have investigated their use in separating methane from impurities like CO2 and C2 hydrocarbons, showcasing their potential for natural gas purification. [, ] Some MOFs exhibit high methane storage capacity, attributed to their high surface area and suitable pore sizes. []
  • Fluorescent sensing: Certain H3TATB-based MOFs exhibit fluorescence properties that are sensitive to specific metal ions like Zr4+, Cu2+, and Fe3+ in solution, suggesting their potential as chemical sensors. [, , ]
  • Catalysis: A Cobalt-based MOF with H3TATB demonstrated excellent catalytic activity in the selective oxidation of aryl alkenes to aldehydes or ketones. []
  • Chemodynamic Therapy: A Yttrium-based H3TATB MOF showed promise as a carrier for Mn2+ ions, enabling its use in chemodynamic therapy by effectively inhibiting tumor cell growth. []

A: Yes, stability is a crucial aspect of MOFs for practical applications. Studies have shown that some H3TATB-based MOFs, particularly those with Yttrium(III), exhibit high thermal stability, remaining intact even at temperatures up to 500°C. [] Furthermore, specific MOFs demonstrate chemical stability in various solvents and even under acidic or basic aqueous solutions, indicating their robustness for potential applications in diverse environments. [, ]

A: Yes, research has explored the interaction of H3TATB-based MOFs with guest molecules. One study investigated the impact of different alcohol guest molecules on the stacking modes of 2D H3TATB-based MOF nanosheets, revealing that polar guest molecules like alcohols influence the arrangement of these nanosheets. [] This understanding is crucial for tailoring MOF materials for applications such as separation and sensing.

ANone: Future research might focus on:

  • Fine-tuning MOF properties: Exploring the impact of functional group modifications on both H3TATB and incorporated metal ions to further enhance selectivity and efficiency in applications like gas separation, catalysis, and sensing. []
  • Biomedical applications: Investigating the biocompatibility and potential toxicity of H3TATB-based MOFs for drug delivery and other biomedical applications, considering their potential for targeted delivery and controlled release of therapeutic agents. []
  • Understanding structure-property relationships: Employing computational modeling and simulation techniques to gain deeper insights into the relationship between MOF structure, dictated by H3TATB and metal coordination, and the resulting properties, ultimately guiding the rational design of new MOFs with tailored functionalities. []

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